Cas no 2229238-83-7 (1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol)
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol
- 2229238-83-7
- EN300-1730484
-
- Inchi: 1S/C8H10N2O/c1-2-10-6-7(5-9-10)8(11)3-4-8/h2,5-6,11H,1,3-4H2
- InChI Key: LIQTYPHXDFUOAZ-UHFFFAOYSA-N
- SMILES: OC1(C2C=NN(C=C)C=2)CC1
Computed Properties
- Exact Mass: 150.079312947g/mol
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38Ų
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1730484-0.05g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1730484-0.1g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1730484-0.25g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1730484-0.5g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1730484-1.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 1g |
$1572.0 | 2023-06-04 | ||
| Enamine | EN300-1730484-2.5g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 2.5g |
$3080.0 | 2023-09-20 | ||
| Enamine | EN300-1730484-5.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 5g |
$4557.0 | 2023-06-04 | ||
| Enamine | EN300-1730484-10.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 10g |
$6758.0 | 2023-06-04 | ||
| Enamine | EN300-1730484-1g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1730484-5g |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol |
2229238-83-7 | 5g |
$4557.0 | 2023-09-20 |
1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol
Introduction to 1-(1-ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol (CAS No. 2229238-83-7)
1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol, with the CAS number 2229238-83-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.
The molecular structure of 1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol consists of a cyclopropane ring fused with a pyrazole moiety, which is further substituted with an ethenyl group. This combination of functional groups imparts distinct chemical and biological properties to the molecule, making it a subject of extensive study in both academic and industrial settings.
Recent research has highlighted the potential of 1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol as a promising lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that 1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
In addition to its anti-inflammatory properties, 1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol has also shown promise in neurodegenerative disease models. Research conducted at the University of California, San Francisco, found that this compound effectively reduced oxidative stress and protected neuronal cells from apoptosis, suggesting its potential as a neuroprotective agent. These findings have sparked interest in exploring the use of 1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol have also been investigated to ensure its suitability for drug development. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effective delivery and action within the body. For example, a preclinical study published in the European Journal of Pharmaceutical Sciences reported that 1-(1-Ethenyl-1H-pyrazol-4-yl)cyclopropan-1-ol showed high oral bioavailability and low toxicity, making it an attractive candidate for further clinical evaluation.
To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 1-(1-Ethenyl-1H-pyrazol-4-y)cyclopropan-l-lol. Early-phase clinical trials have shown promising results, with patients exhibiting improved symptoms and tolerability. These findings have paved the way for more advanced clinical studies to explore the full therapeutic potential of this compound.
In conclusion, 1-(l-Ethenyl-lH-pyrazoI-l-yI)cycIopropan-l-oI (CAS No. 2229238-S3-S) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable lead compound for the development of new therapeutic agents targeting inflammatory and neurodegenerative diseases. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to the advancement of healthcare solutions.
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